1-bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4NO3. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-nitro-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and precise control of reaction parameters to ensure high yield and purity . The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a typical reducing system.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
Scientific Research Applications
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the nitro and fluoro groups, making it less reactive in certain chemical reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Similar but lacks the trifluoromethoxy group, affecting its lipophilicity and reactivity.
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: Similar but lacks the bromine atom, altering its reactivity in nucleophilic substitution reactions.
Uniqueness
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of bromine, fluorine, nitro, and trifluoromethoxy groups on a single benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO3/c8-3-1-6(16-7(10,11)12)5(13(14)15)2-4(3)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKNBJOLGKBVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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